molecular formula C18H15N3O3 B15035797 (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide

(2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B15035797
M. Wt: 321.3 g/mol
InChI Key: LDDJMYJJOGFDEG-WYMLVPIESA-N
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Description

(2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that features a furan ring, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Prop-2-enamide Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(2-cyanoethyl)-3-(thiophen-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-2-cyano-N-(2-cyanoethyl)-3-(pyridin-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide lies in its combination of functional groups and the presence of the furan ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

(E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H15N3O3/c1-23-16-7-5-15(6-8-16)21(10-3-9-19)18(22)14(13-20)12-17-4-2-11-24-17/h2,4-8,11-12H,3,10H2,1H3/b14-12+

InChI Key

LDDJMYJJOGFDEG-WYMLVPIESA-N

Isomeric SMILES

COC1=CC=C(C=C1)N(CCC#N)C(=O)/C(=C/C2=CC=CO2)/C#N

Canonical SMILES

COC1=CC=C(C=C1)N(CCC#N)C(=O)C(=CC2=CC=CO2)C#N

Origin of Product

United States

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